molecular formula C13H26O B14586743 3-Butyl-3-ethylheptan-2-one CAS No. 61517-91-7

3-Butyl-3-ethylheptan-2-one

Cat. No.: B14586743
CAS No.: 61517-91-7
M. Wt: 198.34 g/mol
InChI Key: KRCXONUOPBLFAX-UHFFFAOYSA-N
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Description

3-Butyl-3-ethylheptan-2-one is an organic compound belonging to the class of aliphatic ketones It is characterized by a heptane backbone with butyl and ethyl substituents at the third carbon and a ketone functional group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-ethylheptan-2-one can be achieved through several methods. One common approach involves the alkylation of 3-heptanone with butyl and ethyl halides in the presence of a strong base such as sodium hydride. The reaction typically proceeds via an S_N2 mechanism, where the halide is displaced by the nucleophilic carbon.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of corresponding alkenes or the oxidation of secondary alcohols. These methods are optimized for high yield and purity, often employing catalysts such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-3-ethylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The alkyl groups can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted alkanes depending on the reagents used.

Scientific Research Applications

3-Butyl-3-ethylheptan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3-Butyl-3-ethylheptan-2-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, undergoing transformations that lead to the formation of active metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

    3-Heptanone: Shares the heptane backbone but lacks the butyl and ethyl substituents.

    3-Ethylheptan-2-one: Similar structure but with only an ethyl group at the third carbon.

    3-Butylheptan-2-one: Similar structure but with only a butyl group at the third carbon.

Uniqueness: 3-Butyl-3-ethylheptan-2-one is unique due to the presence of both butyl and ethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

61517-91-7

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

3-butyl-3-ethylheptan-2-one

InChI

InChI=1S/C13H26O/c1-5-8-10-13(7-3,12(4)14)11-9-6-2/h5-11H2,1-4H3

InChI Key

KRCXONUOPBLFAX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CCCC)C(=O)C

Origin of Product

United States

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